1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
Description
1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a strained three-membered ring system substituted with a carboxylic acid group and a 1,5-dimethylpyrazole moiety. The cyclopropane ring imparts significant steric strain, which can enhance reactivity and influence molecular interactions.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(10-11(6)2)9(3-4-9)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
BGRSPJHKJMHTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Reaction:
Pyrazole Ring Formation:
- While there isn’t a specific industrial process dedicated to this compound, its synthesis can be achieved through custom organic synthesis routes.
Chemical Reactions Analysis
Oxidation/Reduction:
Substitution Reactions:
Common Reagents:
Major Products:
Scientific Research Applications
Mechanism of Action
- The exact mechanism remains to be fully elucidated. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs from include:
| Compound Name | Substituents | CAS Number | Key Features (Inferred) |
|---|---|---|---|
| Target Compound | 1,5-Dimethylpyrazole, COOH | Not provided | Aromatic heterocycle, high polarity |
| trans-2-cyanocyclopropanecarboxylic acid | Cyano (CN), COOH | 39891-82-2 | Polar, reactive cyano group |
| 1-ethylcyclopropanecarboxylic acid | Ethyl, COOH | 150864-95-2 | Moderate lipophilicity |
| 2-[1-(trifluoromethyl)cyclopropyl] acetic acid | CF₃, COOH | 871476-77-6 | High lipophilicity, metabolic stability |
Key Observations:
- Aromatic vs. Aliphatic Substituents: The target compound’s pyrazole group distinguishes it from analogs with purely aliphatic (e.g., ethyl, CF₃) or polar (e.g., CN) substituents. Pyrazole’s aromaticity may enhance binding to biological targets compared to non-aromatic groups .
- Acidity: Carboxylic acid pKa values are likely similar across analogs (~2–4), but electron-withdrawing groups (e.g., CN, CF₃) could slightly increase acidity. The pyrazole’s weak basicity (pKa ~1–3 for pyrazole derivatives) may marginally buffer the compound’s overall acidity .
- Lipophilicity: Substituents like CF₃ (logP ~1.5–2.5) increase lipophilicity, whereas polar groups (COOH, CN) reduce it. The pyrazole group (logP ~1–1.5) balances moderate lipophilicity with hydrogen-bonding capacity .
Reactivity and Stability
- Cyclopropane Ring Stability: The strained cyclopropane ring is susceptible to ring-opening reactions under acidic or oxidative conditions. Substituents like CF₃ or ethyl may stabilize the ring via steric or electronic effects, whereas electron-withdrawing groups (CN) could increase reactivity .
- Functional Group Reactivity: The cyano group in trans-2-cyanocyclopropanecarboxylic acid may undergo hydrolysis to amides or carboxylic acids under basic conditions. In contrast, the pyrazole moiety in the target compound is relatively stable, with methylation at positions 1 and 5 reducing susceptibility to metabolic demethylation .
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound (CAS) | Substituent | Polarity | Lipophilicity (Inferred) | Reactivity Highlights |
|---|---|---|---|---|
| Target Compound | Pyrazole, COOH | High | Moderate | Stable heterocycle |
| trans-2-cyanocyclopropanecarboxylic acid (39891-82-2) | CN, COOH | High | Low | Cyan hydrolysis susceptibility |
| 2-[1-(trifluoromethyl)cyclopropyl] acetic acid (871476-77-6) | CF₃, COOH | Moderate | High | Metabolic stability |
Biological Activity
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a pyrazole moiety. The structural formula can be represented as follows:
This unique structure contributes to its biological properties, influencing interactions with various biological targets.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that:
- Inhibition of Pro-inflammatory Pathways : Compounds structurally related to 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid have been documented to inhibit NF-kB/AP-1 signaling pathways, which are critical in inflammation .
Ethylene Inhibition in Agriculture
The cyclopropane carboxylic acid derivatives are noted for their role in inhibiting ethylene production, which is vital for controlling fruit ripening and extending shelf life:
- Mechanism : These compounds act as inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), effectively delaying ripening processes in various fruits .
Table 1: Biological Activities of Related Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | < 0.5 | mTORC1 inhibition and autophagy induction |
| Compound B | Anti-inflammatory | 30.0 | NF-kB/AP-1 pathway inhibition |
| Compound C | Ethylene inhibition | - | ACO enzyme inhibition |
Research Findings
Recent studies highlight the need for further investigation into the specific biological activities of 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid. While preliminary data suggest potential applications in cancer therapy and agriculture, comprehensive studies are required to fully elucidate its mechanisms and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
